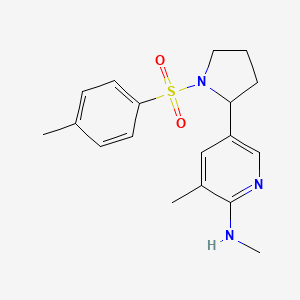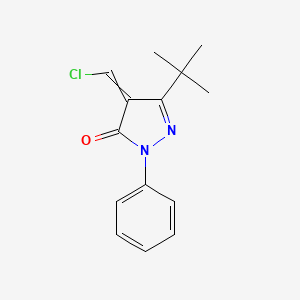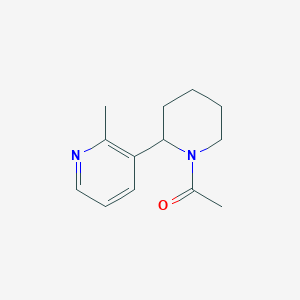
N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-Dimethyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin: ist eine komplexe organische Verbindung, die einen Pyridinring aufweist, der mit einer Dimethylgruppe und einer tosylierten Pyrrolidin-Einheit substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,3-Dimethyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Ein gängiger Weg umfasst die folgenden Schritte:
Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch Cyclisierung geeigneter Vorläufer, wie Aminosäuren oder Amine, unter sauren oder basischen Bedingungen synthetisiert werden.
Tosylierung: Der Pyrrolidinring wird dann mit Tosylchlorid (TsCl) in Gegenwart einer Base wie Pyridin oder Triethylamin tosyliert.
Substitution am Pyridinring: Der Pyridinring wird durch Alkylierungsreaktionen mit Reagenzien wie Methyliodid (MeI) oder Dimethylsulfat ((CH3O)2SO2) mit einer Dimethylgruppe funktionalisiert.
Kupplungsreaktion: Schließlich wird das tosylierte Pyrrolidin unter geeigneten Bedingungen, oft unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) oder DCC (Dicyclohexylcarbodiimid), mit dem substituierten Pyridinring gekoppelt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,3-Dimethyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können die Verbindung in reduzierte Formen umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile unter geeigneten Bedingungen bestimmte funktionelle Gruppen ersetzen.
Gängige Reagenzien und Bedingungen
Oxidation: KMnO4, CrO3, H2O2 (Wasserstoffperoxid)
Reduktion: LiAlH4, NaBH4, katalytische Hydrierung
Substitution: Alkylhalogenide, Acylchloride, Nukleophile wie Amine oder Thiole
Wichtigste gebildete Produkte
Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen könnte.
Wissenschaftliche Forschungsanwendungen
N,3-Dimethyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung kann als Baustein für die Synthese von pharmazeutischen Wirkstoffen verwendet werden, insbesondere von solchen, die auf neurologische oder entzündliche Signalwege abzielen.
Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, was die Entwicklung neuer Synthesemethoden erleichtert.
Biologische Studien: Die Verbindung kann in biologischen Tests eingesetzt werden, um ihre Auswirkungen auf verschiedene zelluläre Prozesse und Signalwege zu untersuchen.
Industrielle Anwendungen: Sie kann bei der Produktion von Spezialchemikalien und -materialien mit bestimmten Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von N,3-Dimethyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Pyrrolidin- und Pyridin-Einheiten können mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren. Die Tosylgruppe kann die Stabilität und Bioverfügbarkeit der Verbindung verbessern und so ihre Wirkung auf Zielmoleküle erleichtern.
Wirkmechanismus
The mechanism of action of N,3-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine moieties can interact with enzymes, receptors, or other proteins, modulating their activity. The tosyl group may enhance the compound’s stability and bioavailability, facilitating its effects on target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(Pyridin-2-yl)amide: Diese Verbindungen teilen die Pyridin-Einheit und zeigen ähnliche biologische Aktivitäten.
3-Bromimidazo[1,2-a]pyridine: Diese Verbindungen enthalten ebenfalls einen Pyridinring und werden in der medizinischen Chemie aufgrund ihres therapeutischen Potenzials eingesetzt.
Pyrrolidin-2,5-dione: Diese Verbindungen weisen den Pyrrolidinring auf und sind für ihre biologische Aktivität bekannt.
Einzigartigkeit
N,3-Dimethyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amin ist durch die Kombination seiner funktionellen Gruppen einzigartig, die ihm spezifische chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl der tosylierten Pyrrolidin- als auch der dimethylsubstituierten Pyridin-Einheit unterscheidet sie von anderen ähnlichen Verbindungen, was möglicherweise einzigartige Vorteile für ihre Anwendungen bietet.
Eigenschaften
Molekularformel |
C18H23N3O2S |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N,3-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H23N3O2S/c1-13-6-8-16(9-7-13)24(22,23)21-10-4-5-17(21)15-11-14(2)18(19-3)20-12-15/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
MFIRWLDVCUJTOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C(=C3)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)


![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)



![2-chloro-1-[3-(4-chlorophenyl)-7-[(4-chlorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B11816156.png)
![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)


